molecular formula C20H16FN3O4 B4517449 methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B4517449
M. Wt: 381.4 g/mol
InChI Key: BMOJJMBTXYVVCZ-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound that features a pyridazinone core substituted with a fluorophenyl group and an acetylamino benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

    Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Methyl 4-[(2-chlorophenyl)acetyl]amino]benzoate
  • Methyl 4-[(2-bromophenyl)acetyl]amino]benzoate

Comparison: Methyl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to the presence of the pyridazinone core, which is not found in the similar compounds listed above. This core structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-28-20(27)13-6-8-14(9-7-13)22-18(25)12-24-19(26)11-10-17(23-24)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOJJMBTXYVVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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